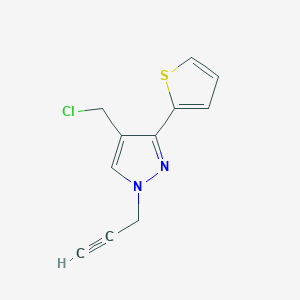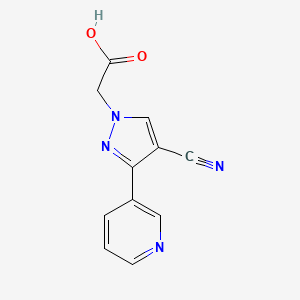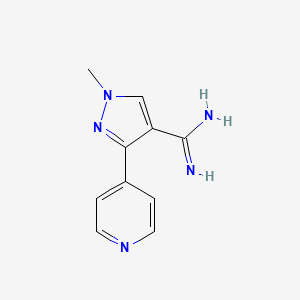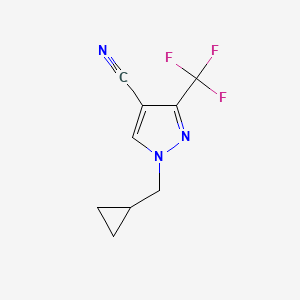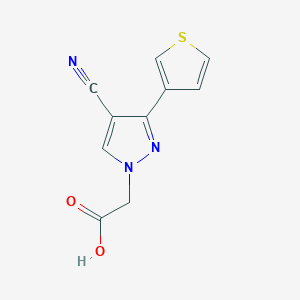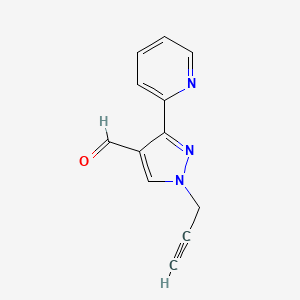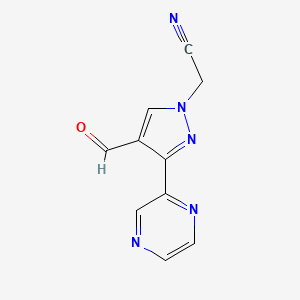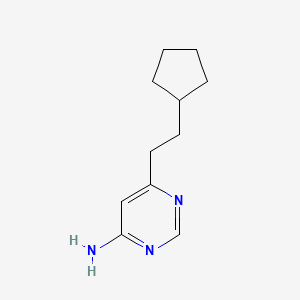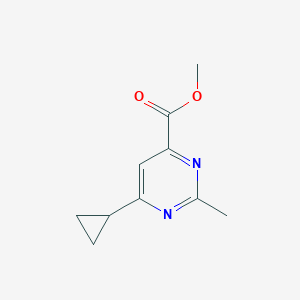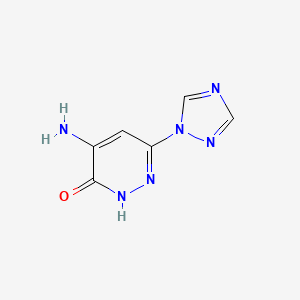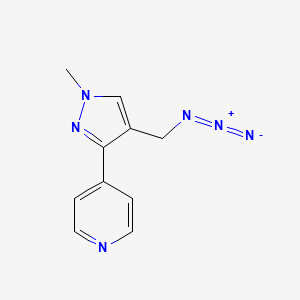
4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound “4-(azidomethyl)pyridine” is a pyridine derivative with an azidomethyl group attached to the 4-position . It has a molecular formula of C6H6N4 and a molecular weight of 134.13900 .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-(azidomethyl)pyridine” includes a pyridine ring with an azidomethyl group attached to the 4-position . The exact mass is 134.05900 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(azidomethyl)pyridine” include a molecular formula of C6H6N4 and a molecular weight of 134.13900 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis Methods : Research on related pyrazole and pyridine derivatives includes convenient synthesis methods, such as ultrasound-promoted regioselective synthesis of fused polycyclic compounds, demonstrating the potential for efficient production of complex molecules for various applications (Nikpassand et al., 2010).
Photoinduced Tautomerization : Studies on 2-(1H-pyrazol-5-yl)pyridines and derivatives have shown unique photoreactions, indicating potential applications in materials science for optical properties modulation (Vetokhina et al., 2012).
Ligand for Metal Complexes : Compounds such as 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been used to synthesize mononuclear complexes with potential applications in photoluminescence and as catalysts in chemical reactions (Zhu et al., 2014).
Potential Applications in Biomedical Research
Antiproliferative Activity : Research on tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has shown significant antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy (Razmienė et al., 2021).
Antimicrobial and Antiviral Activity : Pyrazolopyridine derivatives have been explored for their antimicrobial and antiviral activities, indicating possible use in developing new therapeutic agents (El‐Borai et al., 2013).
Advanced Materials and Sensors
- Photoluminescence and Sensing : Certain pyrazolo[4,3-c]pyridines exhibit photoluminescent properties and have been investigated as pH indicators, highlighting their potential in sensor development and materials science (Huang et al., 2013).
Biochemical Analysis
Biochemical Properties
4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids. Additionally, this compound can form hydrogen bonds and halogen bonds with other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function and leading to altered cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can further interact with other biomolecules. These metabolic processes can influence the overall biological activity and toxicity of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The distribution of the compound can affect its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of the compound .
Properties
IUPAC Name |
4-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-7-9(6-13-15-11)10(14-16)8-2-4-12-5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXPNBWWCIJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



